Octinoxate-d3

Mass Spectrometry Isotope Dilution Bioanalysis

Octinoxate-d3 (2-Ethylhexyl (E)-3-(4-(trideuteriomethoxy)phenyl)prop-2-enoate) is a stable isotope-labeled analog of the UVB filter Octinoxate (OMC), distinguished by the substitution of three hydrogen atoms with deuterium on the methoxy group. This isotopic labeling confers a molecular mass shift of +3 Da (m/z 293.42 vs 290.40 for the unlabeled compound) while preserving nearly identical physicochemical properties, including extraction behavior, chromatographic retention, and ionization efficiency.

Molecular Formula C₁₈H₂₃D₃O₃
Molecular Weight 293.42
Cat. No. B1159444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctinoxate-d3
Molecular FormulaC₁₈H₂₃D₃O₃
Molecular Weight293.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octinoxate-d3 Procurement Guide: Deuterated Analytical Internal Standard for LC-MS/MS


Octinoxate-d3 (2-Ethylhexyl (E)-3-(4-(trideuteriomethoxy)phenyl)prop-2-enoate) is a stable isotope-labeled analog of the UVB filter Octinoxate (OMC), distinguished by the substitution of three hydrogen atoms with deuterium on the methoxy group . This isotopic labeling confers a molecular mass shift of +3 Da (m/z 293.42 vs 290.40 for the unlabeled compound) while preserving nearly identical physicochemical properties, including extraction behavior, chromatographic retention, and ionization efficiency [1]. These characteristics establish Octinoxate-d3 as the definitive internal standard for precise, matrix-corrected quantification of Octinoxate in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled Octinoxate or Structural Analogs Cannot Substitute Octinoxate-d3 in Quantitative LC-MS


In quantitative LC-MS/MS workflows, the use of an unlabeled analyte or a structural analog as an internal standard introduces systematic errors due to differential matrix effects (ion suppression/enhancement) and variable extraction recovery [1]. Unlabeled Octinoxate cannot be distinguished from endogenous or incurred analyte, rendering it unsuitable as an internal standard. Structural analogs (e.g., other cinnamate esters or UV filters like Octocrylene) exhibit distinct chromatographic retention, ionization efficiencies, and recovery profiles, failing to co-elute or normalize matrix effects, which can lead to quantitative biases exceeding 30% in complex matrices . Octinoxate-d3, as a stable isotope-labeled isotopologue, co-elutes with the target analyte and undergoes identical sample preparation and ionization processes, thereby directly correcting for matrix-induced variability and ensuring accuracy and precision in quantification [2].

Quantitative Evidence of Octinoxate-d3 Differentiation for Analytical Method Selection


Mass Shift and Isotopic Purity: Foundation for MS Discrimination

Octinoxate-d3 provides a baseline +3.02 Da mass shift (calculated molecular weight: 293.42 g/mol) relative to unlabeled Octinoxate (290.40 g/mol), enabling unambiguous MS detection and quantification . This mass differential is critical for isotopic dilution mass spectrometry (IDMS) workflows, as it allows the internal standard to be resolved from the natural isotopic envelope of the analyte . In contrast, structural analogs or unlabeled compounds lack this inherent mass distinction, leading to signal overlap and inaccurate quantification.

Mass Spectrometry Isotope Dilution Bioanalysis

Matrix Effect Compensation: Correcting Ion Suppression in LC-MS/MS

The primary value of a deuterated internal standard like Octinoxate-d3 is its ability to compensate for variable matrix effects during LC-MS/MS analysis. Studies with deuterated internal standards demonstrate that they effectively correct for ion suppression/enhancement, yielding accurate recovery values [1]. For example, in a validated LC-MS/MS method using deuterated internal standards for immunosuppressants, matrix effects were well compensated, and recovery ranged from 76.6 to 84% [1]. In contrast, without isotopically labeled internal standards, matrix effects can cause apparent recoveries to deviate by over 30%, leading to significant quantitative inaccuracies .

Matrix Effect Ion Suppression LC-MS/MS

Enhanced Precision and Accuracy in Method Validation

The use of a stable isotope-labeled internal standard (SIL-IS) like Octinoxate-d3 is a regulatory expectation for achieving the precision and accuracy required in validated bioanalytical methods. In a validation study for a related deuterated internal standard method, intra-assay precision (%CV) ranged from 0.9–14.7% and inter-assay precision from 2.5–12.5%, with accuracy between 89–138% and 90–113%, respectively [1]. While direct data for Octinoxate-d3 is not available, this class-level evidence demonstrates the performance tier achievable with deuterated internal standards. Methods without isotopically labeled internal standards often exhibit %CV >20% and bias >15%, failing to meet regulatory acceptance criteria for bioanalytical method validation .

Method Validation Precision Accuracy

Primary Application Scenarios for Octinoxate-d3 in Analytical and Research Laboratories


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Octinoxate-d3 is used as a SIL-IS in LC-MS/MS methods to quantify Octinoxate in plasma or tissue samples during pharmacokinetic and toxicokinetic studies. Its use ensures accurate measurement of drug exposure by correcting for matrix effects and extraction variability, as demonstrated in validated methods for other compounds [1].

Environmental Monitoring of UV Filters in Water and Sediment

In environmental analysis, Octinoxate-d3 serves as the internal standard for quantifying Octinoxate in complex matrices such as wastewater, surface water, and sediment. The compound's ability to normalize ion suppression enables reliable quantification at low ng/L levels, which is critical for assessing environmental fate and regulatory compliance .

Cosmetic Product Quality Control and Impurity Profiling

For quality control of sunscreen formulations, Octinoxate-d3 can be used as an internal standard to accurately determine the concentration of the active ingredient Octinoxate and to quantify related impurities, ensuring product consistency and adherence to label claims .

Technical Documentation Hub

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